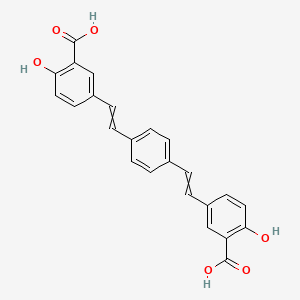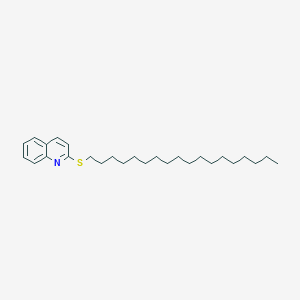
1,4-Bis(3-carboxy-4-hydroxyphenylethenyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-双(3-羧基-4-羟基苯乙烯基)-苯是一种有机化合物,其独特的结构包括两个连接到苯环上的羧基-羟基苯乙烯基基团。
准备方法
合成路线和反应条件
1,4-双(3-羧基-4-羟基苯乙烯基)-苯的合成通常涉及在特定条件下使1,4-二溴苯与3-羧基-4-羟基苯乙烯基基团反应。反应通常在钯催化剂(如Pd(PPh3)4)和碱(如碳酸钾)存在下,在二甲基甲酰胺(DMF)等溶剂中进行。反应混合物在约100°C的温度下加热数小时,以确保完全转化。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高工艺效率和产量。此外,还采用重结晶或色谱等纯化步骤以获得高纯度的所需产物。
化学反应分析
反应类型
1,4-双(3-羧基-4-羟基苯乙烯基)-苯可以进行多种化学反应,包括:
氧化: 羟基可以被氧化形成醌。
还原: 苯乙烯基基团中的双键可以被还原形成饱和化合物。
取代: 羧基和羟基可以参与取代反应,例如酯化或醚化。
常用试剂和条件
氧化: 常用的氧化剂包括酸性条件下的高锰酸钾 (KMnO4) 或三氧化铬 (CrO3)。
还原: 在氢气下使用钯碳 (Pd/C) 作为催化剂的氢化。
取代: 在硫酸 (H2SO4) 或盐酸 (HCl) 等催化剂存在下的酰氯或醇。
主要产物
氧化: 醌类及其相关化合物。
还原: 原始化合物的饱和衍生物。
取代: 酯、醚和其他取代衍生物。
科学研究应用
1,4-双(3-羧基-4-羟基苯乙烯基)-苯在科学研究中具有广泛的应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 由于存在羟基,因此研究其潜在的抗氧化特性。
医药: 探索其潜在的治疗效果,包括抗炎和抗癌活性。
工业: 由于其独特的结构特性,被用于开发先进材料,例如聚合物和涂料。
作用机制
1,4-双(3-羧基-4-羟基苯乙烯基)-苯发挥其作用的主要机制是通过与其生物分子的相互作用。羟基和羧基可以与蛋白质和酶形成氢键和离子相互作用,从而可能调节其活性。此外,该化合物的抗氧化特性可能有助于清除自由基,从而保护细胞免受氧化损伤。
相似化合物的比较
类似化合物
- 1,4-双(3-羧基-4-羟基苯乙烯基)-萘
- 1,4-双(3-羧基-4-羟基苯乙烯基)-蒽
独特性
1,4-双(3-羧基-4-羟基苯乙烯基)-苯因其特定的结构排列而脱颖而出,赋予了其独特的化学和物理性质。与它的类似物相比,这种化合物可能表现出不同的反应模式和生物活性,使其成为各种研究领域中宝贵的研究对象。
属性
IUPAC Name |
5-[2-[4-[2-(3-carboxy-4-hydroxyphenyl)ethenyl]phenyl]ethenyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6/c25-21-11-9-17(13-19(21)23(27)28)7-5-15-1-2-16(4-3-15)6-8-18-10-12-22(26)20(14-18)24(29)30/h1-14,25-26H,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNOAYTZBUCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C(C=C2)O)C(=O)O)C=CC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B11939415.png)


![4-methoxy-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11939434.png)


![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)







